5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a benzamide core substituted with a chlorine atom at position 5 and a methoxy group at position 2. The 1,3,4-thiadiazole ring is functionalized at position 5 with a propylthio group.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2S2/c1-3-6-20-13-17-16-12(21-13)15-11(18)9-7-8(14)4-5-10(9)19-2/h4-5,7H,3,6H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEMXDFPJIADAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=C(C=CC(=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Propylthio Group: The propylthio group is introduced through nucleophilic substitution reactions, where a suitable propylthiol is reacted with the thiadiazole intermediate.
Coupling with Benzamide: The final step involves coupling the thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the propylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chloro group or the thiadiazole ring, potentially leading to dechlorination or ring opening.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products and ring-opened thiadiazole derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects.
Comparison with Similar Compounds
Structural Comparisons
The table below highlights key structural differences and similarities between the target compound and analogous derivatives:
Substituent Effects on Activity
- Thiadiazole Modifications: The propylthio group in the target compound introduces a sulfur atom and a hydrophobic alkyl chain, which may enhance membrane permeability compared to pyridinyl (4g) or methoxyphenyl () substituents . Bromo/Chloro Substitutions: Bromo-substituted analogs (e.g., 5-bromo derivatives) exhibit 100% protection against mortality in parasitic models at 60 mg/kg, suggesting halogens enhance potency. The target's 5-Cl substituent may offer similar benefits but with reduced metabolic liability .
Spectral and Physicochemical Properties
- 1H NMR : The target compound’s methoxy group would resonate as a singlet at δ 3.8–4.0, while aromatic protons split due to Cl and OCH₃ substituents. The propylthio group’s CH₂ signals appear at δ 1.0–2.5 .
- IR Spectroscopy : A strong C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) confirm the benzamide structure, consistent with analogs .
Biological Activity
5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into its synthesis, biological activity, and relevant research findings.
Structural Overview
The compound features a benzamide backbone with a thiadiazole moiety , characterized by the presence of a chlorine atom and a methoxy group on the benzene ring, along with a propylthio substituent on the thiadiazole. The structural formula can be represented as follows:
Key Features
| Feature | Description |
|---|---|
| Benzamide Backbone | Basic structure providing stability and biological activity. |
| Thiadiazole Moiety | Enhances biological activity through various mechanisms. |
| Substituents | Chlorine and methoxy groups increase lipophilicity and potential interactions with biological targets. |
Synthesis Methods
The synthesis of 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide typically involves several key steps:
- Formation of the Thiadiazole Ring : Reacting thiosemicarbazides with carboxylic acids under acidic or basic conditions.
- Introduction of the Propylthio Group : Achieved through nucleophilic substitution reactions with suitable propylthiols.
- Coupling with Benzamide : Coupling the thiadiazole intermediate with 5-chloro-2-methoxybenzoyl chloride in the presence of a base like triethylamine.
Anticancer Properties
Research indicates that compounds containing the thiadiazole structure exhibit significant anticancer activities. For instance, studies have shown that various 1,3,4-thiadiazole derivatives can inhibit the growth of human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) .
In particular, a structure–activity relationship study revealed that modifications to the C-5 position of thiadiazoles significantly affect their cytotoxic activity. For example, derivatives with specific substituents demonstrated IC50 values as low as 4.27 µg/mL against certain cancer cell lines .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties. Studies have shown that thiadiazole derivatives can act against various microbial strains, contributing to their potential as therapeutic agents in treating infections caused by resistant microorganisms .
The mechanism of action for 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide involves interactions with specific molecular targets within cells. It may inhibit enzymes involved in cell proliferation or induce apoptosis in cancer cells. Notably, inhibition of tyrosine kinase enzymes has been observed as a significant pathway for its anticancer effects .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this compound:
- Cytotoxicity Studies : Various derivatives were tested against multiple cancer cell lines, demonstrating varying degrees of effectiveness based on structural modifications.
- Antimicrobial Efficacy : Research focused on the antimicrobial properties of thiadiazole derivatives has indicated their potential in addressing multidrug-resistant infections .
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of 5-chloro-2-methoxy-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide?
- Methodological Answer :
The synthesis typically involves coupling a benzoyl chloride derivative (e.g., 5-chloro-2-methoxybenzoyl chloride) with a 1,3,4-thiadiazole-2-amine precursor substituted with propylthio groups. Key steps include:- Reagent Selection : Use triethylamine as a base to deprotonate the thiadiazole amine, enabling nucleophilic attack on the benzoyl chloride .
- Solvent Optimization : Dichloromethane or DMF is preferred for solubility and reaction efficiency .
- Temperature Control : Maintain reflux conditions (~90°C) to ensure completion while avoiding decomposition .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMSO/water) improves purity .
Q. How do functional groups (chloro, methoxy, propylthio) influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Chloro Group : Enhances lipophilicity and electron-withdrawing effects, improving membrane permeability and target binding (e.g., enzyme inhibition via halogen bonding) .
- Methoxy Group : Increases solubility via hydrogen bonding and modulates electronic effects on the benzamide ring, affecting receptor interactions .
- Propylthio Group : Balances hydrophobicity and flexibility, enabling optimal positioning in hydrophobic enzyme pockets .
- Experimental Validation : Compare analogs with substituent variations (e.g., ethylthio vs. propylthio) via LogP measurements and in vitro bioassays .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm regiochemistry of substitution (e.g., ¹H NMR for methoxy protons at δ 3.8–4.0 ppm; ¹³C NMR for carbonyl at ~165 ppm) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₅ClN₃O₂S₂: 392.02) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., centrosymmetric dimers via N–H⋯N interactions) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified thiadiazole substituents (e.g., alkylthio vs. arylthio) and benzamide groups (e.g., nitro vs. methoxy) .
- Biological Assays : Test against target enzymes (e.g., PFOR for antimicrobial activity) or cancer cell lines (e.g., IC₅₀ determination in MCF-7) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding modes with protein targets (e.g., EGFR kinase) .
Q. What mechanisms explain the compound’s potential antimicrobial or antitumor activity?
- Methodological Answer :
- Enzyme Inhibition : The thiadiazole core disrupts pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic pathogens via competitive binding to the active site .
- Apoptosis Induction : In cancer cells, the benzamide moiety may activate caspase-3 pathways, as observed in analogs with similar substitution patterns .
- Validation : Use gene expression profiling (qRT-PCR) to monitor apoptosis-related markers (e.g., Bcl-2, Bax) post-treatment .
Q. How should researchers address contradictions in reported bioactivity data across similar compounds?
- Methodological Answer :
- Systematic Meta-Analysis : Compare datasets from analogs with identical substituents but differing in regiochemistry (e.g., 5-propylthio vs. 4-propylthio) .
- Control Variables : Standardize assay conditions (e.g., pH, solvent DMSO concentration ≤1%) to minimize experimental variability .
- Mechanistic Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities and resolve discrepancies in inhibition potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
